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  • Product: 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
  • CAS: 1803601-55-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride

The following technical guide details the properties, synthesis, and applications of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a specialized pyrazole derivative utilized primarily as a scaffold in the development of small-molecule inhibitors, particularly those targeting Janus kinases (JAK) and Bruton's tyrosine kinase (BTK). Its structural significance lies in the specific regiochemistry (3-ethyl, 1-methyl), which provides a unique steric and electronic profile compared to its more common isomer, 1-ethyl-3-methylpyrazole. This guide addresses the critical need for distinguishing these isomers and handling the hydrochloride salt to prevent degradation during synthesis.

Chemical Identity & Structural Analysis[1][2][3]

The precise identification of the regiochemistry is paramount, as the 1-ethyl-3-methyl isomer (CAS 1185293-13-3) is a common impurity or misidentified analog.

ParameterDetail
IUPAC Name 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
Common Name 4-Amino-3-ethyl-1-methylpyrazole HCl
CAS Number (Salt) 1803601-55-9
CAS Number (Free Base) 1007541-11-8
Molecular Formula C₆H₁₁N₃[1][2][3][4] · HCl
Molecular Weight 161.63 g/mol (Salt) / 125.17 g/mol (Base)
SMILES CCC1=NN(C)C=C1N.Cl
Structural Features Electron-rich pyrazole ring; Primary amine at C4 (nucleophilic); N1-Methyl / C3-Ethyl substitution pattern.

Physicochemical Properties[3][8]

The hydrochloride salt improves the stability of the otherwise oxidation-prone free amine.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility:

    • Water:[5] Highly soluble (>50 mg/mL).

    • DMSO: Soluble.

    • Dichloromethane: Insoluble (Salt form).

  • Melting Point: Typically >210 °C (decomposition) . Note: Exact value varies by crystal habit and residual solvent; decomposition often precedes melting in pyrazole amine salts.

  • Acidity (pKa):

    • The conjugate acid of the C4-amine has a pKa ≈ 3.5–4.5.

    • The pyrazole ring nitrogen (N2) is weakly basic but protonated in the dihydrochloride form.

  • Hygroscopicity: Moderate. The salt should be stored under desiccant.

Synthesis & Manufacturing Methodologies

To ensure the correct regiochemistry (3-ethyl-1-methyl rather than 1-ethyl-3-methyl), the synthesis must avoid non-selective alkylation of 3-ethyl-4-nitropyrazole. The Enaminone Cyclization Route is the industry standard for high regiofidelity.

Regioselective Synthesis Pathway

This route utilizes the electronic difference between the two nitrogens in methylhydrazine to direct the cyclization.

  • Precursor Formation: Reaction of 1-chlorobut-1-en-3-one (or equivalent ethoxy-enone) with dimethylamine to form the enaminone.

  • Cyclization: The enaminone reacts with methylhydrazine. The more nucleophilic terminal nitrogen (-NH2) of methylhydrazine attacks the electrophilic

    
    -carbon of the enaminone, while the internal nitrogen (-NHMe) attacks the carbonyl. This forces the methyl group to the N1 position and the ethyl group to C3.
    
  • Nitration: Electrophilic aromatic substitution at the C4 position.

  • Reduction: Catalytic hydrogenation converts the nitro group to the amine.

Synthetic Workflow Diagram

Synthesis Start Propionyl Chloride + Vinyl Ether Enaminone Enaminone Intermediate (1-dimethylamino-pent-1-en-3-one) Start->Enaminone Condensation Pyrazole 3-Ethyl-1-methyl-1H-pyrazole (Regioselective Cyclization) Enaminone->Pyrazole MeNHNH2 (Regiocontrol) Nitro 3-Ethyl-1-methyl- 4-nitropyrazole Pyrazole->Nitro HNO3 / H2SO4 (Nitration) Amine Free Amine (Air Sensitive) Nitro->Amine H2 / Pd-C (Reduction) Final 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride Amine->Final HCl / Dioxane (Salt Formation)

Caption: Regioselective synthesis ensuring the 3-ethyl-1-methyl substitution pattern via enaminone cyclization.

Experimental Protocols

Handling and Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is stable but hygroscopic.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Protocol: Conversion of HCl Salt to Free Base for Coupling

Context: Many coupling reactions (e.g., Buchwald-Hartwig, Amide coupling) require the free amine species.

  • Dissolution: Suspend 1.0 eq of 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl in CH₂Cl₂ (10 mL/g).

  • Neutralization: Add 1.1 eq of aqueous NaOH (1M) or saturated NaHCO₃.

  • Extraction: Stir vigorously for 10 minutes. Separate the organic layer.[5]

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Usage: Filter and concentrate immediately before use. Do not store the free base for extended periods.

Protocol: General Amide Coupling (HATU Method)

Context: Attaching the pyrazole amine to a carboxylic acid scaffold.

  • Reagents: Carboxylic Acid (1.0 eq), Pyrazole Amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Acid and HATU in DMF. Stir for 5 mins to activate.

    • Add DIPEA, followed by the Pyrazole Amine HCl.

    • Note: The extra equivalent of DIPEA is required to neutralize the HCl salt.

    • Stir at RT for 2–12 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Applications in Drug Discovery[2][9]

This compound serves as a "privileged structure" in kinase inhibitor design. The pyrazole ring mimics the purine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

Structural Activity Relationship (SAR)
  • N1-Methyl: Provides hydrophobic bulk to fit into specific pockets (e.g., the ribose binding pocket or solvent front).

  • C3-Ethyl: Offers slightly more steric occlusion than a methyl group, often improving selectivity between homologous kinases (e.g., JAK1 vs. JAK2).

  • C4-Amine: Acts as the primary handle for coupling to the core scaffold (often a pyrimidine or pyridine) via a hydrogen bond donor motif.

Decision Tree for Reactivity

Reactivity Salt 3-Ethyl-1-methyl-1H-pyrazol-4-amine HCl Base Free Base Generation Salt->Base DIPEA / NaOH Sandmeyer Sandmeyer Reaction (Target: 4-Halo/Cyano pyrazoles) Salt->Sandmeyer NaNO2 + CuX (Acidic conditions) Acylation Acylation / Amide Coupling (Target: Kinase Hinge Binders) Base->Acylation R-COOH + HATU Sulfonylation Sulfonylation (Target: Soluble Sulfonamides) Base->Sulfonylation R-SO2Cl + Pyridine Reductive Reductive Amination (Target: N-Alkyl derivatives) Base->Reductive R-CHO + NaBH(OAc)3

Caption: Synthetic utility map for derivatizing the pyrazole amine core.

References

  • PubChem. Compound Summary: 3-ethyl-1-methyl-1H-pyrazol-4-amine.[2] National Library of Medicine. Available at: [Link]

  • Bide Pharmatech. Safety Data Sheet: 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1803601-55-9).[1] Accessed via Chemical Book.

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 2008.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on pyrazole amines as kinase scaffolds).

Sources

Exploratory

Strategic Characterization of 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary & Molecular Identity In the landscape of kinase inhibitor developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Molecular Identity

In the landscape of kinase inhibitor development (particularly JAK and RET pathways), the aminopyrazole scaffold serves as a critical "hinge-binding" motif. 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride represents a specific regioisomer often utilized to fine-tune lipophilicity and steric fit within the ATP-binding pocket.

This guide provides a definitive spectral framework for this compound. Unlike its more common dimethyl analogs, the ethyl substitution at the C3 position introduces unique spectral signatures and regio-chemical challenges. The data below serves as a validation standard to distinguish this specific isomer from its inverse counterpart (1-ethyl-3-methyl).

Chemical Identity
PropertySpecification
IUPAC Name 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
Molecular Formula

Molecular Weight 125.17 (Free Base) / 161.63 (HCl Salt)
Exact Mass (Cation) 126.0953

Solubility Profile Highly soluble in

,

,

; Insoluble in

, Hexanes.[1]
Key Structural Feature Pyrazole ring with N1-Methyl and C3-Ethyl substitution pattern.

Analytical Workflow & Synthesis Context

To interpret the spectra correctly, one must understand the genesis of the sample. The synthesis typically proceeds via nitration of the parent pyrazole followed by reduction. This pathway dictates the potential impurities (unreduced nitro intermediates) and regioisomers.

SynthesisWorkflow Start Precursor (1-methyl-3-ethylpyrazole) Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter Intermediate (4-Nitro derivative) Nitration->Inter Reduction Reduction (H2, Pd/C or Fe/HCl) Inter->Reduction Impurity Impurity Check: Unreduced Nitro Regioisomer (1-Et, 3-Me) Inter->Impurity Risk Salt Salt Formation (HCl in Dioxane/Et2O) Reduction->Salt Product Final Product (HCl Salt) Salt->Product

Figure 1: Synthetic logic flow highlighting the origin of the 4-amino functionality and critical impurity control points.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the standard.

Primary Ionization Characteristics
  • Ionization Source: ESI (+)

  • Solvent: MeOH/Water (50:50) + 0.1% Formic Acid

Ion Speciesm/z (Observed)Interpretation

126.1 Protonated molecular ion (Base Peak).

148.1 Sodium adduct (common in glass storage).

251.2 Dimer formation (concentration dependent).
Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (126.1) follows a predictable breakdown pathway useful for structural confirmation.

  • Loss of Ammonia (

    
    ):  A characteristic neutral loss of 17 Da, generating a cation at m/z 109.1 . This confirms the primary amine functionality.
    
  • Ethyl Group Cleavage: Sequential loss of methyl/ethyl fragments from the pyrazole core.

Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive method for structural elucidation. The critical challenge is distinguishing 3-ethyl-1-methyl (Target) from 1-ethyl-3-methyl (Isomer).

NMR Data (400 MHz, DMSO- )

Note: In DMSO-


, the ammonium protons (

) are typically visible as a broad singlet, unlike in

where they exchange out.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic

8.50 - 9.20Broad Singlet3H-Ammonium protons (exchangeable).
H-5 7.95Singlet1H-Deshielded aromatic proton adjacent to N1.
N-Me 3.72Singlet3H-N-Methyl group (distinctive sharp singlet).
Et-

2.58Quartet2H7.6Methylene of the ethyl group at C3.
Et-

1.18Triplet3H7.6Methyl terminus of the ethyl group.
Regio-Chemical Validation (NOE)

To certify the structure is 1-methyl (and not 1-ethyl), you must perform a 1D-NOE or 2D-NOESY experiment.

  • Target (1-Me, 3-Et): Irradiation of the N-Me singlet (3.72 ppm) will show a strong NOE enhancement of the H-5 aromatic proton (7.95 ppm). It will not enhance the ethyl signals.

  • Isomer (1-Et, 3-Me): Irradiation of the N-Methylene would enhance H-5.

NOELogic cluster_0 Target Structure: 3-ethyl-1-methyl NMe N-Me (3.72 ppm) H5 H-5 (7.95 ppm) NMe->H5 Strong NOE (Spatial Proximity) Et 3-Ethyl Group NMe->Et NO Interaction

Figure 2: NOE correlation logic. The proximity of the N-Methyl group to the H-5 proton is the definitive structural proof.

Vibrational Spectroscopy (FT-IR)[2][3]

The infrared spectrum is dominated by the hydrochloride salt form, which alters the N-H stretching region significantly compared to the free base.

  • Method: KBr Pellet or ATR (Diamond crystal).

  • Key Bands:

    • 
       (Broad):  Ammonium (
      
      
      
      ) stretching vibrations. This broad band often obscures aromatic C-H stretches.
    • 
      :  C=N / C=C ring stretching vibrations characteristic of the pyrazole core.
      
    • 
      :  N-H bending (scissoring) of the ammonium group.
      
    • 
      :  Aliphatic C-H stretching (Ethyl and Methyl groups).
      

Experimental Protocols

Sample Preparation for NMR

The choice of solvent is critical due to the ionic nature of the hydrochloride salt.

  • Standard Analysis: Dissolve 5-10 mg of the salt in 0.6 mL of DMSO-

    
     .
    
    • Why: Ensures complete solubility and slows proton exchange, allowing observation of the ammonium protons.

  • Salt Elimination (In-situ): To view the free base spectrum without extraction, add 1-2 drops of

    
     (in 
    
    
    
    ) or solid
    
    
    to the NMR tube.
    • Effect: The broad ammonium peak will disappear, and the chemical shifts of H-5 and neighboring groups will shift upfield (shielding effect due to loss of positive charge).

HPLC Purity Check (Methodology)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amine).

  • Retention Time Prediction: The 4-amino pyrazoles are polar. Expect early elution (RT ~ 2-4 min) depending on dead volume.

References

  • PubChem Compound Summary. (2025). 1-ethyl-3-methyl-1H-pyrazol-4-amine (Isomer Reference). National Center for Biotechnology Information. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Pyrazole Derivatives. U.S. Department of Commerce.[1] Link

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Provides mechanistic basis for regioisomer formation). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard reference for interpreting Amine HCl salt IR/NMR shifts).

Sources

Foundational

Solubility Profile & Process Engineering Guide: 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride

[1] Executive Summary Compound: 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride CAS (Free Base Analog): 1208081-65-3 (Referenced for structural core) Class: Heterocyclic Amine Salt Primary Application: Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride CAS (Free Base Analog): 1208081-65-3 (Referenced for structural core) Class: Heterocyclic Amine Salt Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor synthesis, e.g., JAK inhibitors).[1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride . As a hydrochloride salt of a polar heteroaromatic amine, this compound exhibits a distinct "salt-like" solubility profile: high affinity for high-dielectric protic solvents and negligible solubility in non-polar hydrocarbons.[1] Understanding this profile is critical for optimizing reaction concentrations, designing liquid-liquid extractions, and developing scalable recrystallization processes.[1]

Theoretical Solubility Landscape

The solubility of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is governed by the competition between the crystal lattice energy (stabilized by ionic interactions between the protonated amine and chloride ion) and the solvation energy provided by the solvent.[1]

The "Like Dissolves Like" Salt Rule
  • High Solubility (Solvent

    
    ):  Water, Methanol, DMSO. The high dielectric constant allows for the dissociation of the 
    
    
    
    and
    
    
    ion pair.[1]
  • Tunable Solubility (Solvent

    
    ):  Ethanol, Isopropanol (IPA).[1] These solvents often show strong temperature dependence, making them ideal for recrystallization.
    
  • Low/Insoluble (Solvent

    
    ):  Ethyl Acetate, Toluene, Heptane, DCM. These solvents lack the polarity to overcome the lattice energy of the salt.
    
Predicted Solubility Data

Based on structural analogs (e.g., 1-methyl-4-aminopyrazole HCl) and general organic salt thermodynamics.[1]

Solvent ClassSolventDielectric Constant (

)
Solubility (25°C)Solubility (Reflux)Process Utility
Protic (Polar) Water 80.1> 200 mg/mLVery HighAqueous workup phase.[1]
Protic (Polar) Methanol 32.7> 150 mg/mLVery HighReaction solvent; too soluble for crystallization.
Protic (Polar) Ethanol 24.5~ 50-100 mg/mLHighPrimary Recrystallization Solvent.
Protic (Polar) Isopropanol (IPA) 17.9< 10 mg/mLModerateAnti-solvent or cooling crystallization medium.[1]
Aprotic (Polar) DMSO 46.7> 200 mg/mLVery HighStock solutions for bio-assays; difficult to remove.
Aprotic (Polar) Acetone 20.7< 5 mg/mLLowExcellent Anti-solvent.
Aprotic (Non-polar) Dichloromethane 8.9< 1 mg/mLNegligibleUsed to extract free base after neutralization.
Aprotic (Non-polar) Toluene 2.4InsolubleInsolubleAnti-solvent; used to drive precipitation.

Experimental Protocols

To validate the specific solubility for your batch (which can vary with crystal polymorph and purity), use the following self-validating protocols.

Protocol A: Visual Solubility Range Finding (Tier 1)

Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.

  • Preparation: Weigh 10 mg of the HCl salt into a 4 mL clear glass vial.

  • Addition: Add 100

    
    L  of solvent (Target: 100 mg/mL).
    
  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid: Proceed to step 4.

  • Dilution: Add solvent in 100

    
    L increments, vortexing for 30s between additions, until clear or volume reaches 2 mL (< 5 mg/mL).
    
  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If dissolved, record as "Temperature Dependent" (Ideal for crystallization).

Protocol B: Gravimetric Quantitative Determination (Tier 2)

Objective: Precise measurement for process engineering (e.g., calculating yield losses).

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C (or target temp) for 24 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter (pre-saturated with solvent).
    
  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen flow.

  • Calculation:

    
    
    

Process Engineering: Recrystallization Strategy

The most valuable application of solubility data is the purification of the intermediate. For aminopyrazole hydrochlorides, a Solvent/Anti-Solvent or Cooling crystallization is standard.

Recommended Solvent Systems
  • System A (Ethanol/IPA): Dissolve in hot Ethanol (high solubility). Slowly add Isopropanol (lower solubility) until turbid. Cool to 0°C.

  • System B (Methanol/MTBE): Dissolve in minimum Methanol. Add MTBE (Methyl tert-butyl ether) as an antisolvent to crash out the salt.

  • System C (Water/Acetone): Dissolve in minimum hot water. Add Acetone to precipitate the salt (common for highly polar salts).

Workflow Visualization

Recrystallization_Logic Start Crude 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl Solvent_Choice Select Primary Solvent (High T Solubility) Start->Solvent_Choice Dissolution Dissolve at Reflux (e.g., Ethanol at 75°C) Solvent_Choice->Dissolution Filtration Hot Filtration (Remove insoluble mechanical impurities) Dissolution->Filtration Crystallization Induce Nucleation Filtration->Crystallization Method_A Method A: Cooling (Slow ramp to 0°C) Crystallization->Method_A If steep solubility curve Method_B Method B: Anti-Solvent (Add IPA or Acetone) Crystallization->Method_B If high solubility at RT Isolation Filtration & Wash (Cold Anti-solvent) Method_A->Isolation Method_B->Isolation Drying Vacuum Dry (40°C, <50 mbar) Isolation->Drying

Figure 1: Decision logic for the recrystallization of aminopyrazole hydrochloride salts based on solubility differentials.

Critical Mechanistic Insights

The "Common Ion" Effect

When using HCl to generate the salt from the free base, the solubility of the salt decreases significantly in the presence of excess


 ions.
  • Practical Tip: If the yield of the salt formation is low in Ethanol, add concentrated aqueous HCl or HCl in Dioxane. The excess chloride will suppress the solubility of the product, forcing precipitation (Le Chatelier's principle).

Free Base Extraction

To transfer the compound into organic solvents (DCM, EtOAc) for coupling reactions (e.g., amide coupling, Suzuki coupling), you must break the salt.

  • Protocol: Partition the HCl salt between DCM and Sat. NaHCO3 . The free amine (neutral) will migrate to the DCM layer.

  • Caution: Aminopyrazoles are highly polar even as free bases. Multiple extractions (3x) or the use of CHCl3/IPA (3:1) as the organic phase may be required to fully recover the free base from the aqueous phase.

References

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

  • Vignan University. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (Discusses solubility and isolation of pyrazole intermediates). ACS Omega 2023. Available at: [Link][1]

  • Google Patents.Method for purifying pyrazoles (WO2011076194A1). (Describes acidification and crystallization of alkyl-pyrazoles).
  • University of Rochester. Solvents for Recrystallization: General Rules for Organic Salts. Available at: [Link][1]

Sources

Exploratory

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride safety and handling

Advanced Handling, Safety, and Operational Protocols for Kinase Inhibitor Synthesis Executive Summary & Compound Profile 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1216838-81-1) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Operational Protocols for Kinase Inhibitor Synthesis

Executive Summary & Compound Profile

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1216838-81-1) is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule ATP-competitive kinase inhibitors. Its structural motif—an electron-rich pyrazole ring substituted with an amine—makes it a critical nucleophile in Buchwald-Hartwig cross-couplings and amide bond formations.

However, its utility is counterbalanced by specific handling challenges: significant hygroscopicity in the salt form, oxidation susceptibility in the free-base form, and potential genotoxic impurity risks inherent to pyrazole synthesis. This guide provides a self-validating framework for the safe and effective utilization of this compound.

Physicochemical Profile[1][2][3][4]
PropertySpecificationCritical Note
Formula C₆H₁₁N₃[5][6] · HClStoichiometry must account for HCl (MW ~161.63 g/mol )
Appearance Off-white to pale yellow solidDarkening indicates oxidation/degradation
Solubility High: Water, DMSO, MethanolLow: DCM, HexanesSalt is polar; free base requires organic extraction
Hygroscopicity High Rapidly deliquesces; alters effective mass for stoichiometry
pKa (Conjugate Acid) ~3.5 - 4.0 (Pyridine-like N)Weak base; requires strong base for deprotonation
Hazard Identification & Safety (Read-Across Analysis)

Note: While specific toxicological data for CAS 1216838-81-1 is limited, the following safety profile is derived via "Read-Across" methodology from structural analogs (e.g., 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, CAS 1185293-13-3).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[7][8][9]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory Tract): Category 3 (H335)

  • Acute Toxicity (Oral): Category 4 (H302) - Treat as potentially harmful.

Critical Safety Insight: The "Hidden" Hazard

Beyond standard irritation, the primary safety concern for this class of compounds is Process Impurities . Pyrazoles are typically synthesized via the condensation of hydrazines with 1,3-dicarbonyl equivalents.

  • Risk: Residual Hydrazines (e.g., Methylhydrazine).

  • Consequence: Hydrazines are potent alkylating agents and known carcinogens.

  • Control: All handling should presume trace hydrazine presence unless Certificate of Analysis (CoA) confirms <1 ppm.

Strategic Handling & Storage Protocols

To maintain the integrity of the hydrochloride salt, a strict "Dry-Chain" custody must be maintained. Moisture absorption leads to hydrolysis and inaccurate stoichiometry in sensitive transition-metal catalyzed reactions.

Storage Architecture
  • Primary Container: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).

  • Secondary Containment: Sealed desiccator with active silica gel or P₂O₅.

  • Temperature: 2°C to 8°C (Refrigerated). Allow to warm to Room Temperature (RT) before opening to prevent condensation.

Safety Decision Tree (PPE Selection)

SafetyDecision Start Handling 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl State Physical State? Start->State Solid Solid (Weighing/Transfer) State->Solid Solution In Solution (DCM/DMSO) State->Solution Quant Quantity > 1g? Solid->Quant Splash Splash Risk? Solution->Splash Hood Fume Hood + N95/P100 Mask Nitrile Gloves (Double) Quant->Hood No Glovebox Glovebox/Isolator Required (Dust Control) Quant->Glovebox Yes Standard Fume Hood + Safety Glasses Nitrile Gloves (0.11mm) Splash->Standard Low HighRisk Face Shield + Chem. Apron Butyl Rubber Gloves Splash->HighRisk High

Caption: Risk-based PPE selection logic. Solid handling >1g triggers containment due to potential dust inhalation and sensitizing properties.

Operational Protocol: Free-Basing for Cross-Coupling

Context: The HCl salt is stable for storage but often inhibits Pd-catalyzed reactions (e.g., Buchwald-Hartwig) by poisoning the catalyst or altering the pH. For optimal reactivity, the compound must be converted to its free base immediately prior to use.

Reagents
  • 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl (1.0 eq)

  • Saturated NaHCO₃ or 1M NaOH (Choice depends on acid sensitivity of other groups)

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • Brine (Sat. NaCl)

Step-by-Step Workflow
  • Dissolution: Suspend the HCl salt in minimal water (approx. 5 mL/g). It should dissolve readily.

  • Neutralization: Slowly add base (Sat. NaHCO₃) while stirring until pH reaches ~10.

    • Observation: The solution may become cloudy as the organic free base oils out.

  • Extraction: Add organic solvent (DCM, 10 mL/g). Shake vigorously and separate phases.

    • Repeat: Extract aqueous layer 2x more to ensure full recovery.

  • Drying: Pass the combined organic layers through a pad of anhydrous Na₂SO₄.

  • Concentration: Rotary evaporate at <40°C.

    • Critical Checkpoint: Do not heat above 40°C; aminopyrazoles can be thermally unstable or sublime.

  • Validation: The resulting oil/solid must be used within 4 hours or stored under Argon at -20°C.

Process Visualization

FreeBasing Salt HCl Salt (Aqueous) Base Add Base (pH > 10) Salt->Base Neutralize Extract DCM Extraction (3x) Base->Extract Free Base Dry Dry (Na2SO4) & Filter Extract->Dry Org. Phase Conc Concentrate (<40°C) Dry->Conc Use Immediate Use (Oxidation Risk) Conc->Use

Caption: Free-basing workflow. Critical control points are pH verification (>10) and temperature control (<40°C) during concentration.

Impurity Management & Quality Control

In drug development, the purity of the starting material dictates the impurity profile of the API (Active Pharmaceutical Ingredient). For aminopyrazoles, two specific impurity classes must be monitored.

1. Nitrosamine Precursors

Secondary amines are classic nitrosamine precursors. While this compound is a primary amine, synthesis byproducts (secondary amines) may be present.

  • Danger: If this reagent is used in the presence of nitrosating agents (e.g., NaNO₂, reagents containing trace nitrites), N-nitroso compounds can form.

  • Mitigation: Avoid using sodium nitrite in workups. Test solvents for nitrite content.

2. Regioisomer Contamination

The synthesis of pyrazoles often produces regioisomers (e.g., 1-ethyl-5-methyl vs 1-ethyl-3-methyl).

  • Impact: Regioisomers have identical mass (LC-MS cannot distinguish) but different retention times.

  • Protocol: Develop a High-Resolution HPLC method (C18 column, high pH buffer) to resolve isomers.

    • Acceptance Criteria: Isomeric purity > 99.5% by area.

Emergency Response
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[3][8][9][10] Seek medical attention immediately (alkaline/acidic salt burns).[1][11][12]
Skin Contact Wash with soap and water.[1][8] If redness persists, consult a dermatologist (potential sensitizer).
Inhalation Move to fresh air.[1][3][7][8][9][10][12] If breathing is difficult, administer oxygen.
Spill (<10g) Dampen with water to prevent dust. Wipe up with nitrile gloves. Dispose as hazardous chemical waste.
References
  • PubChem. (2025). Compound Summary: 1-ethyl-3-methyl-1H-pyrazol-4-amine (Analog Analysis). National Library of Medicine. [Link]

  • ICH Guidelines. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature. [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrazole Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride

Abstract & Scope This technical guide details the reactivity profile and experimental protocols for 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: N/A for specific salt, Free base analog widely cited). As a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reactivity profile and experimental protocols for 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: N/A for specific salt, Free base analog widely cited). As a privileged scaffold in kinase inhibitor discovery (notably JAK and CDK families), the 4-aminopyrazole core requires specific handling to optimize yield and prevent side reactions.

This document focuses on the chemoselective functionalization of the exocyclic amine in the presence of the electron-rich pyrazole ring. We address the critical "salt-break" step, solubility challenges, and provide validated protocols for acylation, sulfonylation, and reductive amination.

Molecule Profile & Properties[1][2][3][4][5]

PropertyDescription
Systematic Name 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
Core Functionality Primary Heteroaromatic Amine
Key Substituents N1-Methyl: Blocks tautomerism, fixes regiochemistry.C3-Ethyl: Provides steric bulk and lipophilicity; directs ortho-lithiation if C5 is unsubstituted.[1]
Acidity (pKa) ~3.5 - 4.5 (Conjugate acid of amine). The HCl salt is acidic.
Nucleophilicity Moderate. Less nucleophilic than alkyl amines due to resonance with the pyrazole ring, but more reactive than typical anilines.
Stability HCl Salt: Hygroscopic, stable at RT.Free Base: Oxidation sensitive (turns brown/black upon air exposure). Generate in situ where possible.

Critical Handling: The "Salt-Break" Strategy

The hydrochloride salt form (


) is non-nucleophilic . Direct addition of electrophiles without adequate base will result in 0% conversion.
Decision Matrix: In-Situ vs. Pre-Isolation

Use the following logic flow to determine your experimental setup:

SaltBreakStrategy Start Start: 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl ReactionType Select Reaction Type Start->ReactionType Acylation Acylation / Sulfonylation ReactionType->Acylation Strong Electrophiles RedAmination Reductive Amination ReactionType->RedAmination pH Sensitive InSitu Strategy A: In-Situ Neutralization (Use DIPEA/TEA in reaction) Acylation->InSitu Standard Protocol RedAmination->InSitu If using NaOAc buffer PreBase Strategy B: Pre-Isolation (Free Base) (Partition DCM/NaOH -> Dry) RedAmination->PreBase Avoid Salt Interference

Figure 1: Decision matrix for handling the hydrochloride salt precursor.

Validated Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Synthesis of Pyrazole-Amides (Kinase Inhibitor Scaffolds)

Mechanism: The amine reacts with an activated carboxylic acid. Challenge: The pyrazole C5 position is nucleophilic. High temperatures or strong Lewis acids can promote C-acylation (Friedel-Crafts type), though rare with standard coupling agents.

Reagents:

  • Substrate: 1.0 equiv (HCl salt)

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at RT. Color change often observed.

  • Amine Addition: Add the pyrazole amine HCl salt (1.0 eq) directly as a solid, followed immediately by the remaining DIPEA (2.5 eq).

    • Note: The extra base is required to neutralize the HCl salt and regenerate the free amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: [M+H]+ = (Acid MW + 139 - 18).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), Brine (x1). Dry over Na2SO4.

Pro-Tip: If using Acid Chlorides , cool to 0°C, use DCM as solvent, and Pyridine (3.0 eq) as the base/scavenger.

Protocol B: Sulfonylation

Target: Sulfonamides (Solubility/Metabolic Stability modulation)

Reagents:

  • Sulfonyl Chloride (

    
    ): 1.1 equiv
    
  • Solvent/Base: Pyridine (used as solvent) OR DCM + TEA (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Optional, speeds up sluggish reactions.

Step-by-Step:

  • Suspend the pyrazole amine HCl salt in DCM (0.1 M).

  • Add Triethylamine (3.0 eq). The suspension should clear as the free base forms.

  • Cool to 0°C.

  • Add the Sulfonyl Chloride dropwise.

  • Allow to warm to RT.

  • Quench: Add 1M HCl (aq) to remove excess amine/pyridine. Extract with DCM.

Protocol C: Reductive Amination

Target: Secondary Amines (


-Alkylation)

Challenge: The HCl salt creates an acidic environment. Standard reductive amination requires a pH of ~5-6. If the solution is too acidic (due to HCl), the hydride reagent may decompose or the imine formation may be inhibited.

Preferred Reagent: Sodium Triacetoxyborohydride (STAB) - milder and tolerates acid better than NaCNBH3.

Step-by-Step:

  • Free-Basing (Recommended): Dissolve HCl salt in minimal water, basify with 1M NaOH, extract into DCM, dry (Na2SO4), and concentrate to get the Free Base oil. Use immediately.

  • Imine Formation: Dissolve Free Base (1.0 eq) and Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or THF.

    • Additive: Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir 30–60 mins.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Add Sat. NaHCO3. Stir vigorously for 20 mins (to break up Boron complexes). Extract with DCM.

Reaction Landscape & Troubleshooting

The following diagram illustrates the competitive pathways and product landscape.

ReactionLandscape Start 3-ethyl-1-methyl- 1H-pyrazol-4-amine Electrophile_Acyl Acyl Chloride / HATU Start->Electrophile_Acyl Electrophile_Iso Isocyanate Start->Electrophile_Iso Electrophile_Ald Aldehyde + [H-] Start->Electrophile_Ald Product_Amide Amide (Major) (Stable) Electrophile_Acyl->Product_Amide Fast Side_C5 C5-Alkylation (Trace, High Temp) Electrophile_Acyl->Side_C5 >80°C Product_Urea Urea (Very Stable) Electrophile_Iso->Product_Urea Quant. Product_SecAmine Secondary Amine (Basicity Increases) Electrophile_Ald->Product_SecAmine Side_Bis Bis-Alkylation (If excess electrophile) Product_SecAmine->Side_Bis Over-reaction

Figure 2: Reaction landscape showing major pathways and potential side reactions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) HCl salt not neutralized.Add 2.0 eq extra DIPEA or pre-freebase.
Low Solubility Pyrazole salt is polar.Switch solvent to DMF or DMAc. Avoid pure DCM for the salt form.
C5-Functionalization Reaction temperature too high.Keep reaction <40°C. The amine is kinetically faster; C5 is thermodynamic.
Darkening of mixture Oxidation of free amine.Degas solvents with Nitrogen. Work quickly once free-based.

References

  • Synthesis of 4-Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi, 2018.

  • Kinase Inhibitor Chemistry: Che, B., et al. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors."[3] Bioorganic & Medicinal Chemistry, 2016.[3]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • General Reactivity:Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Standard Reference Text).

Disclaimer: This document is for research purposes only. All chemical reactions should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Strategic Implementation of 3-Ethyl-1-methyl-1H-pyrazol-4-amine HCl in Parallel Synthesis for Accelerated Drug Discovery

Abstract In the fast-paced environment of drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel lead compounds.[1][2] Parallel synthesis has emerged as a cornerstone techno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced environment of drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel lead compounds.[1][2] Parallel synthesis has emerged as a cornerstone technology, enabling the simultaneous creation of hundreds to thousands of discrete molecules.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, a versatile and valuable building block, in parallel synthesis workflows. We will delve into its reactivity profile, provide robust, step-by-step protocols for common transformations, and offer field-proven insights for troubleshooting and optimization.

Introduction: The Value Proposition of the 4-Aminopyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6] Specifically, 4-aminopyrazoles are advantageous frameworks for creating ligands that can interact with various enzymes and receptors.[5][6]

3-Ethyl-1-methyl-1H-pyrazol-4-amine HCl offers several distinct advantages as a building block in library synthesis:

  • Structural Rigidity: The pyrazole core provides a rigid and predictable geometry, which is crucial for structure-activity relationship (SAR) studies.

  • Defined Vector: The primary amine at the C4 position serves as a reliable handle for introducing diversity through well-established chemical transformations.

  • Modulated Basicity: The electronic nature of the pyrazole ring and its substituents (N-methyl, C3-ethyl) influences the nucleophilicity of the C4-amine, allowing for controlled reactivity.

  • Favorable Physicochemical Properties: The scaffold often contributes to desirable drug-like properties in the resulting library members.

This guide focuses on leveraging these characteristics in a high-throughput setting to accelerate discovery campaigns.

Reactivity Profile and Mechanistic Considerations

The primary utility of 3-ethyl-1-methyl-1H-pyrazol-4-amine lies in its nucleophilic amino group, which readily participates in acylation and related reactions. Understanding the underlying mechanisms is key to optimizing reaction conditions.

Amide Bond Formation

The most common application is the formation of amide bonds by coupling the amine with a diverse set of carboxylic acids. This reaction is not spontaneous and requires the activation of the carboxylic acid.[7] Modern coupling reagents are essential for achieving high yields and purity in a parallel format.

Mechanism with HATU: One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[8][9][10] Its mechanism proceeds through a highly efficient, multi-step process:

  • Carboxylate Formation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[11][12]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[9][11]

  • Nucleophilic Attack: The 3-ethyl-1-methyl-1H-pyrazol-4-amine then attacks the activated ester, forming the desired amide bond with high efficiency.[10][11]

The pyridine nitrogen atom in the HOAt portion of HATU is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction and minimizing side reactions like racemization.[9]

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format, a standard in high-throughput synthesis.[13] All operations should be performed in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the coupling of 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl with an array of 96 different carboxylic acids.

Materials & Stock Solutions:

ReagentStock SolutionPurpose
3-Ethyl-1-methyl-1H-pyrazol-4-amine HCl0.2 M in DMFAmine Building Block
Carboxylic Acid Library0.2 M in DMF (in 96-well plate)Diversity Elements
HATU0.22 M in DMFCoupling Reagent
DIPEA0.6 M in DMFNon-nucleophilic Base
Anhydrous Dimethylformamide (DMF)N/ASolvent

Step-by-Step Procedure:

  • Amine & Base Dispensing: To each well of a 96-well reaction block, add 275 µL of the 3-ethyl-1-methyl-1H-pyrazol-4-amine HCl stock solution (55 µmol, 1.1 eq).

  • Acid Dispensing: Add 250 µL of each unique carboxylic acid stock solution (50 µmol, 1.0 eq) to its corresponding well.

  • Base Addition: Add 250 µL of the DIPEA stock solution (150 µmol, 3.0 eq) to each well. The excess base is required to neutralize the HCl salt of the amine and the hexafluorophosphate byproduct from HATU.

  • Initiation of Coupling: Add 250 µL of the HATU stock solution (55 µmol, 1.1 eq) to each well.

  • Reaction: Seal the 96-well plate securely with a cap mat. Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.[7]

  • Workup & Isolation: Upon completion, the library can be purified using parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Visual Workflow for Parallel Amide Synthesis

The following diagram illustrates the logical flow of the parallel synthesis protocol in a 96-well format.

Parallel_Amide_Synthesis cluster_prep Reagent Preparation (Stock Solutions) cluster_reaction 96-Well Reaction Block cluster_purification Downstream Processing Amine Amine Stock (0.2M in DMF) Dispense 1. Dispense Reagents (Amine, Acid, Base) Amine->Dispense Acid Acid Library Plate (0.2M in DMF) Acid->Dispense HATU HATU Stock (0.22M in DMF) Initiate 2. Add HATU (Initiate Coupling) HATU->Initiate Base DIPEA Stock (0.6M in DMF) Base->Dispense Dispense->Initiate React 3. Seal & Shake (12-18h @ RT) Initiate->React Workup 4. Parallel Workup (Quench / SPE) React->Workup Analysis 5. QC Analysis (LC-MS / UPLC) Workup->Analysis Plate Final Compound Library Plate Analysis->Plate

Caption: Workflow for 96-well parallel amide library synthesis.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise in parallel synthesis. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Acid Activation: Sterically hindered carboxylic acids may activate slowly. 2. Low Amine Nucleophilicity: The amine may be electronically deactivated. 3. Reagent Degradation: HATU or solvents may have degraded due to moisture.1. Increase HATU and base equivalents to 1.5 eq. Consider gentle heating (40-50 °C). 2. While not an issue for this specific amine, for less nucleophilic amines, alternative coupling agents like COMU may be beneficial. 3. Use freshly opened anhydrous solvents and store HATU under an inert atmosphere.
Incomplete Conversion 1. Insufficient Reaction Time: Kinetically slow couplings may require more time. 2. Stoichiometry Error: Inaccurate dispensing of reagents via automated liquid handlers.1. Extend reaction time to 24 hours. Monitor by LC-MS. 2. Calibrate liquid handlers regularly. Perform a test run with a known successful reaction to verify dispensing accuracy.
Formation of Byproducts 1. Guanidinylation of Amine: Excess HATU can sometimes react with the amine nucleophile.[10] 2. Dimerization of Carboxylic Acid: Anhydride formation can occur if the amine is not present or reactive enough.1. Avoid large excesses of HATU. Ensure the amine is fully available (i.e., the HCl salt is fully neutralized by the base). 2. Ensure the amine is added before or concurrently with the coupling reagent.
Difficult Purification 1. Tetramethylurea Byproduct: This byproduct from HATU can be difficult to separate from polar products. 2. Excess Reagents: Unreacted starting materials and coupling agents contaminate the product.1. Perform an aqueous workup. Dilute the DMF reaction mixture with ethyl acetate and wash with water and brine to remove the urea byproduct. 2. Use polymer-bound scavenging resins to remove excess acids or coupling agents in a parallel format.

Conclusion

3-Ethyl-1-methyl-1H-pyrazol-4-amine HCl is a highly effective building block for the construction of diverse chemical libraries via parallel synthesis. Its predictable reactivity, primarily through amide bond formation, makes it an ideal candidate for automated and high-throughput chemistry platforms. By employing optimized protocols centered around powerful coupling reagents like HATU and adhering to systematic troubleshooting, research organizations can significantly accelerate the hit-to-lead phase of drug discovery.

References

  • Parallel combinatorial chemical synthesis using single-layer poly(dimethylsiloxane) microfluidic devices - PMC . Available at: [Link]

  • Combinatorial & Parallel Synthesis in Drug Discovery | PDF - Scribd . Available at: [Link]

  • Combinatorial chemistry | PPT - Slideshare . Available at: [Link]

  • Introduction | Parallel Synthesis | Chemistry - Asynt . Available at: [Link]

  • HATU - Wikipedia . Available at: [Link]

  • What is the Difference Between Combinatorial and Parallel Synthesis . Available at: [Link]

  • Automated and Parallel Amide Synthesis - ETH Research Collection . Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry . Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent . Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC . Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe . Available at: [Link]

  • Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed . Available at: [Link]

Sources

Method

design of bioactive molecules from 3-ethyl-1-methyl-1H-pyrazol-4-amine

Application Note: AN-CHM-2026-04 Executive Summary & Scaffold Analysis The molecule 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1006320-04-2, hereafter EMPA ) represents a "privileged scaffold" in medicinal chemistry.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Executive Summary & Scaffold Analysis

The molecule 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1006320-04-2, hereafter EMPA ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural geometry allows it to serve as a potent mimic of the adenosine ring found in ATP, making it an ideal starting point for the design of Type I and Type II kinase inhibitors.

Unlike generic pyrazoles, the specific substitution pattern of EMPA offers unique advantages:

  • N1-Methyl: Eliminates tautomeric ambiguity often found in NH-pyrazoles, improving pharmacokinetic (PK) predictability and solubility.[1]

  • C3-Ethyl: Provides a specific steric bulk that can probe the "gatekeeper" regions of kinase hydrophobic pockets (e.g., JAK, CDK, or Aurora kinases), offering a selectivity filter against kinases with smaller gatekeeper residues.

  • C4-Amine: The primary vector for elaboration.[1] It typically serves as the hydrogen bond donor to the kinase "hinge" region.

This guide details the strategic elaboration of EMPA into two distinct bioactive classes: Amide-linked Hinge Binders and Pyrazolo-Pyrimidine Fused Systems .[1]

Design Strategy: The Pharmacophore Vectors

Effective drug design requires visualizing the molecule not just as a structure, but as a set of interaction vectors.

G cluster_0 Downstream Applications Core 3-ethyl-1-methyl- 1H-pyrazol-4-amine (EMPA) Amine C4-Amine (-NH2) PRIMARY VECTOR H-Bond Donor to Hinge Region Site for Amide/Urea Formation Core->Amine Ethyl C3-Ethyl Group STERIC PROBE Hydrophobic Pocket Filling (Selectivity Filter) Core->Ethyl Methyl N1-Methyl Group SOLUBILITY VECTOR Solvent Exposure Prevents Tautomerization Core->Methyl App1 Kinase Inhibitors (JAK/CDK/Aurora) Amine->App1 App2 Purine Bioisosteres (Pyrazolo[4,3-d]pyrimidines) Amine->App2

Figure 1: Pharmacophore vector analysis of the EMPA scaffold.

Experimental Protocols

Protocol A: Library Generation via Amide Coupling (Hinge Binder Synthesis)

Objective: To synthesize a library of amide derivatives targeting the ATP-binding site.[1] The amide carbonyl acts as an H-bond acceptor, while the NH remains a donor, mimicking the Adenine N1-C6NH2 motif.

Mechanism: Standard HATU-mediated coupling is preferred over acid chlorides to tolerate diverse functional groups on the coupling partner (R-COOH).[1]

Reagents:

  • Substrate: 3-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq)[1]

  • Carboxylic Acid Partner (R-COOH): Heteroaromatic acids (e.g., nicotinic acid, pyrimidine-carboxylates) (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid partner (1.1 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add EMPA (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise to the reaction mixture.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor via LC-MS (Target mass = MW_acid + MW_amine - 18).[1]

  • Work-up (High Throughput): Dilute the reaction mixture with EtOAc (15 mL). Wash with sat.[1] NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).[1]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validation/QC:

  • TLC: The product will be significantly less polar than the starting amine. (Stain: Ninhydrin; Amine = Red/Purple; Amide = UV Active only).[1]

  • 1H NMR: Look for the disappearance of the broad NH2 signal (approx. 3.5-5.0 ppm) and the appearance of a sharp Amide NH singlet (typically 8.0-10.5 ppm).[1]

Protocol B: Scaffold Morphing to Pyrazolo[4,3-d]pyrimidines

Objective: To cyclize the EMPA scaffold into a bicyclic system. This structure is a direct isostere of purine and is highly prevalent in potent CDK and HSP90 inhibitors.

Prerequisite: This protocol assumes the prior functionalization of the amine with an ortho-halo or ortho-ester aromatic group, or a direct cyclization using formamide equivalents if C5 functionalization is present.[1] Below is the Urea-Cyclization Route , a robust method for generating fused systems.

Workflow:

  • Formation of Urea intermediate.[1]

  • Thermal Cyclization.[1]

Reagents:

  • Substrate: EMPA (1.0 eq)[1]

  • Reagent: Ethoxycarbonyl isothiocyanate (1.1 eq) (for thiourea route) or Ethyl isocyanate.[1]

  • Cyclization Agent: HMDS (Hexamethyldisilazane) / BSA.[1]

Step-by-Step Methodology (The "Traube-Mime" Cyclization): Note: A more direct modern approach uses the reaction with formamide if a C5-nitrile or ester is present.[1] Since EMPA lacks C5 functionalization, we must first install a carbon handle or use a condensation partner.

Revised Protocol for EMPA (C4-Amine only): We will synthesize a Pyrazolo-Urea (common in p38 MAPK inhibitors).[1]

  • Dissolution: Dissolve EMPA (1.0 eq) in anhydrous DCM.

  • Addition: Add Isocyanate (R-N=C=O) (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. The urea product typically precipitates out of DCM.

  • Isolation: Filter the solid precipitate. Wash with cold DCM and Hexanes.[1]

  • Yield: Expected yields are typically >85%.[1]

Analytical Data Summary

Table 1: Physicochemical Properties of EMPA

PropertyValueSignificance in Drug Design
Molecular Weight 125.17 g/mol Low MW allows for significant "growth" while staying <500 Da (Lipinski).[1]
H-Bond Donors 2 (NH2)Critical for Hinge Binding (e.g., Glu/Leu residues in Kinases).[1]
H-Bond Acceptors 2 (N1, N2)N2 often interacts with conserved water molecules in the binding pocket.[1]
LogP (Calc) ~0.8 - 1.2Highly hydrophilic; ideal for oral bioavailability optimization.[1]
Topological Polar Surface Area ~50 ŲExcellent membrane permeability prediction.[1]

Synthetic Workflow Diagram

Workflow Start Starting Material 3-ethyl-1-methyl-1H-pyrazol-4-amine PathA PATH A: Amide Coupling (Kinase Hinge Binders) Start->PathA Functionalization PathB PATH B: Urea Formation (Type II Inhibitors) Start->PathB Functionalization ProductA Amide Library (Assay for ATP Competition) PathA->ProductA  + Reagent A   ProductB Urea Library (Assay for Allosteric Binding) PathB->ProductB  + Reagent B   ReagentA Reagents: R-COOH, HATU, DIPEA ReagentB Reagents: R-N=C=O (Isocyanate) QC Quality Control LCMS (>95% Purity) 1H NMR (NH Shift) ProductA->QC ProductB->QC

Figure 2: Synthetic workflow for generating bioactive libraries from EMPA.

References

  • Che, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[1][2] Link[1]

  • Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[1][3] International Journal of Organic Chemistry.[1][3] Link[1]

  • Lombardi, G., et al. (2023). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.[1] Bulgarian Chemical Communications.[1] Link

  • Zhang, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[1][4] MDPI Molecules.[1] Link[1]

  • PubChem Compound Summary. 3-ethyl-1-methyl-1H-pyrazol-4-amine.[1]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine Derivatives

Welcome to the technical support center for the synthesis of substituted pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the 3-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the 3-ethyl-1-methyl-1H-pyrazol-4-amine scaffold and related structures. As a pharmacologically significant core found in numerous therapeutic agents, mastering its synthesis and controlling side reactions is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Core Ring Formation - Controlling Regioselectivity

The foundational step in many synthetic routes is the construction of the pyrazole ring itself, typically via a Knorr-type synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3][4] For the target molecule, this involves reacting an asymmetrical dicarbonyl (e.g., 2-ethyl-3-oxobutanal or a precursor) with methylhydrazine. The primary challenge here is controlling which nitrogen of methylhydrazine attacks which carbonyl group, leading to potential regioisomeric impurities.

FAQ 1.1: I'm getting a mixture of 3-ethyl-1-methyl- and 5-ethyl-1-methyl-pyrazole isomers during the initial cyclization. How can I favor the desired 3-ethyl product?

Answer: This is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles and stems from the two possible initial nucleophilic attack pathways.[1] The regiochemical outcome is a delicate balance of steric and electronic factors.

Causality: The reaction between a 1,3-dicarbonyl and methylhydrazine proceeds through a hydrazone intermediate. The final regiochemistry is determined by which nitrogen atom of methylhydrazine (the methylated or the non-methylated) attacks which carbonyl group first, and which subsequent intramolecular cyclization occurs. Generally, the more nucleophilic, less hindered -NH2 group of methylhydrazine will preferentially attack the more electrophilic (less hindered) carbonyl of the 1,3-dicarbonyl compound.

Troubleshooting & Optimization:

  • Choice of 1,3-Dicarbonyl Precursor: Using a β-ketoester like ethyl 2-ethyl-3-oxobutanoate can steer the reaction. The ketone is typically more electrophilic than the ester carbonyl, promoting initial attack there by the -NH2 of methylhydrazine.

  • Solvent and pH Control: The reaction conditions play a crucial role.[5]

    • Acidic Conditions (e.g., acetic acid): Protonation of the carbonyl oxygen increases its electrophilicity. This often favors the formation of the more thermodynamically stable product.

    • Neutral/Basic Conditions: These conditions rely more on the intrinsic reactivity of the carbonyls.

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product, which may be the desired isomer depending on the substrate.

// Connections {SM1, SM2} -> N1_attack_C1 [label="Route 1\n(Kinetically Favored)"]; {SM1, SM2} -> N2_attack_C1 [label="Route 2\n(Less Favored)"]; N1_attack_C1 -> Intermediate_A; Intermediate_A -> Cyclization_A; Cyclization_A -> Product_A;

// Connections {SM1, SM2} -> N1_attack_C1 [label="Route 1\n(Kinetically Favored)"]; {SM1, SM2} -> N2_attack_C1 [label="Route 2\n(Less Favored)"]; N1_attack_C1 -> Intermediate_A; Intermediate_A -> Cyclization_A; Cyclization_A -> Product_A;

N2_attack_C1 -> Intermediate_B; Intermediate_B -> Cyclization_B; Cyclization_B -> Product_B; } Caption: Competing pathways in Knorr pyrazole synthesis.

Section 2: Introducing the 4-Amino Group

Once the 3-ethyl-1-methyl-1H-pyrazole core is established, the next critical step is the introduction of the amino group at the C4 position. This is typically achieved via one of three main routes: (A) Nitration followed by reduction, (B) Direct C-N cross-coupling on a C4-halo precursor, or (C) Rearrangement from a C4-carboxylic acid derivative. Each route has its own set of potential side reactions.

Subsection 2.1: The Nitration-Reduction Pathway

This is a classic and widely used method for installing an amino group on an electron-rich heterocycle.[6]

FAQ 2.1.1: My nitration reaction is low-yielding and produces a dark, tarry mixture. How can I achieve a clean nitration at the C4 position?

Answer: Pyrazole rings are electron-rich and can be sensitive to the harsh, oxidative conditions of traditional nitrating mixtures (e.g., H₂SO₄/HNO₃). Degradation is a common side reaction if conditions are not carefully controlled. The C4 position is generally the most susceptible to electrophilic substitution, but over-nitration or side reactions can occur.[7]

Troubleshooting & Optimization:

  • Milder Nitrating Agents: Avoid excessively strong acid mixtures. Consider using acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.

  • Temperature Control: This is critical. Run the reaction at 0 °C or even lower to start, and monitor the exotherm carefully. Do not let the internal temperature rise uncontrollably.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged exposure to the nitrating agent after the starting material is consumed will only increase the likelihood of degradation and byproduct formation.

ParameterHarsh ConditionsRecommended Starting Point
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Acetic Anhydride / HNO₃
Temperature Room Temp to 60 °C-10 °C to 10 °C
Solvent NeatAcetic Acid or Dichloromethane
FAQ 2.1.2: The reduction of my 4-nitropyrazole is incomplete or gives multiple products. What is the best method for a clean conversion to 4-aminopyrazole?

Answer: Incomplete reduction can leave nitroso or hydroxylamine intermediates, while overly aggressive conditions can potentially affect other functional groups or the ring itself. The choice of reductant is key to a clean, high-yielding conversion.

Troubleshooting & Optimization:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: 10% Palladium on Carbon (Pd/C) is the standard.

    • Hydrogen Source: H₂ gas (typically 50 psi) or a transfer hydrogenation source like ammonium formate or hydrazine.[8][9] Transfer hydrogenation is often milder and does not require specialized high-pressure equipment.

    • Solvent: Methanol or Ethanol.

  • Metal/Acid Reduction: A classic and robust method.

    • Reagents: Tin(II) chloride (SnCl₂) in HCl, or iron powder (Fe) in acetic acid or ammonium chloride solution.[10]

    • Benefit: These methods are excellent for substrates that may be sensitive to hydrogenolysis.

    • Drawback: The workup can be more involved due to the need to remove metal salts.

Recommended Protocol: Transfer Hydrogenation

  • Dissolve the 4-nitropyrazole derivative in methanol (approx. 0.1 M).

  • Add 5-10 mol% of 10% Pd/C.

  • Add 3-5 equivalents of ammonium formate.

  • Heat the mixture to reflux (approx. 65 °C) and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Cool the reaction, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate.

  • Perform a standard aqueous workup to isolate the product.

Subsection 2.2: The Curtius Rearrangement Pathway

This elegant route transforms a pyrazole-4-carboxylic acid into the 4-amino derivative via an acyl azide and an isocyanate intermediate.[11][12]

FAQ 2.2.1: My Curtius rearrangement gives significant urea or carbamate byproducts instead of the desired 4-aminopyrazole. What's going wrong?

Answer: This is a classic side reaction related to the high reactivity of the isocyanate intermediate (R-N=C=O) formed during the rearrangement.[13] This isocyanate is the central hub; its fate determines your product distribution. If it reacts with trace water, it forms an unstable carbamic acid that decarboxylates to the desired amine.[14] However, if this newly formed amine then attacks another molecule of isocyanate, it forms a stable and often difficult-to-remove urea byproduct. Similarly, if an alcohol solvent is used (e.g., for trapping), a carbamate is formed.

Troubleshooting & Optimization:

  • Control the Nucleophile: The key is to ensure the isocyanate reacts with the intended nucleophile (water or an alcohol trapping agent) and not with the product amine.

  • One-Pot Procedures: Convert the starting carboxylic acid to the acyl azide (e.g., using diphenylphosphoryl azide, DPPA), perform the thermal rearrangement to the isocyanate, and then add the nucleophile (e.g., t-butanol to form a stable Boc-protected amine, or water/acid for direct hydrolysis) all in a controlled sequence.

  • Dilution: Running the reaction under high dilution can disfavor the bimolecular reaction between the product amine and the isocyanate intermediate.

// Connections AcylAzide -> Isocyanate [label="Heat (Δ)\n- N2"]; Isocyanate -> CarbamicAcid [label="+ H2O (Hydrolysis)"]; CarbamicAcid -> AmineProduct [label="- CO2"];

// Connections AcylAzide -> Isocyanate [label="Heat (Δ)\n- N2"]; Isocyanate -> CarbamicAcid [label="+ H2O (Hydrolysis)"]; CarbamicAcid -> AmineProduct [label="- CO2"];

{AmineProduct, Isocyanate} -> Urea [label="Bimolecular reaction"]; Isocyanate -> Carbamate [label="+ R-OH (Solvent)"]; } Caption: Reaction pathways of the isocyanate intermediate.

Section 3: Troubleshooting N-Methylation

If the synthetic route produces a 3-ethyl-4-aminopyrazole that is unsubstituted on the ring nitrogen, a final N-methylation step is required. Like the initial ring formation, this step is plagued by a critical regioselectivity challenge.

FAQ 3.1: When I methylate my 3-ethyl-1H-pyrazol-4-amine, I get an inseparable mixture of the N1-methyl and N2-methyl isomers. How can I achieve selective N1-methylation?

Answer: This is a pervasive challenge in pyrazole chemistry.[5][15] Alkylation can occur at either of the two ring nitrogens, and the ratio of products is highly dependent on the reaction conditions.[16][17] For your target, the N1-methyl isomer is desired.

Causality: The regioselectivity is governed by a competition between the kinetic and thermodynamic products, influenced by sterics, the nature of the base, and the solvent.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. The ethyl group at C3 provides some steric bulk, which can help direct the incoming methyl group to the more distant N1 position.[15]

  • Base/Counterion: Strong, non-coordinating bases like sodium hydride (NaH) create a "free" pyrazolate anion. The outcome is then often governed by the site of highest negative charge density (often N2). Weaker bases like potassium carbonate (K₂CO₃) can lead to a situation where the cation (K⁺) coordinates between the two nitrogens, sterically blocking the N2 position and favoring N1 alkylation.[15]

  • Solvent: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[15]

// Connections Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"];

// Connections Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"];

A1_Yes -> Base_Solvent; Base_Solvent -> Check1; Check1 -> Success [label="Yes"]; Check1 -> Sterics [label="No"]; Sterics -> Check2; Check2 -> Success [label="Yes"]; Check2 -> Advanced [label="No"]; } Caption: Decision tree for improving regioselectivity.

Recommended Protocol for N1-Methylation:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add the 3-ethyl-1H-pyrazol-4-amine (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise, keeping the temperature below 30 °C.

  • Stir at room temperature for 12-24 hours, monitoring by LC-MS for the disappearance of starting material and the ratio of N1/N2 products.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude product ratio. If selectivity is still poor, further optimization of temperature or base may be required.

References
  • F. A. Al-Omary, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," International Journal of Molecular Sciences, vol. 22, no. 1, p. 1, 2021. [Online]. Available: [Link]

  • S. R. Pattan, "Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives," ResearchGate, 2020. [Online]. Available: [Link]

  • O. I. Shablykin et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 26, no. 1, p. 10335, 2025. [Online]. Available: [Link]

  • J&K Scientific LLC, "Knorr Pyrazole Synthesis," J&K Scientific, 2025. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline. [Online]. Available: [Link]

  • O. I. Shablykin et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," PMC, 2025. [Online]. Available: [Link]

  • O. I. Shablykin et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," ResearchGate, 2025. [Online]. Available: [Link]

  • D. G. Gulev et al., "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition," PMC, 2015. [Online]. Available: [Link]

  • Wikipedia, "Curtius rearrangement," Wikipedia, 2023. [Online]. Available: [Link]

  • H. Onodera et al., "Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine," ResearchGate, 2020. [Online]. Available: [Link]

  • ResearchGate, "A mechanism of pyrazole forming reaction," ResearchGate. [Online]. Available: [Link]

  • Unknown, "Pyrazole," SlideShare, 2018. [Online]. Available: [Link]

  • S. S. H. Zaidi et al., "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses," PMC, 2021. [Online]. Available: [Link]

  • Allen, "Curtius Rearrangement | Mechanism, Reactions, Variations & Applications," Allen. [Online]. Available: [Link]

  • D. E. F. Ferreira et al., "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journal of Organic Chemistry, vol. 20, pp. 1-100, 2024. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]

  • H. Onodera et al., "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI," PMC, 2020. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Nitropyrazoles (review)," ResearchGate. [Online]. Available: [Link]

  • Chemistry Steps, "Curtius Rearrangement," Chemistry Steps, 2025. [Online]. Available: [Link]

  • Master Organic Chemistry, "The Hofmann and Curtius Rearrangements," Master Organic Chemistry, 2017. [Online]. Available: [Link]

  • ResearchGate, "Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles," ResearchGate. [Online]. Available: [Link]

  • J. Portilla, "194 recent advances in the synthesis of new pyrazole derivatives," SlideShare, 2017. [Online]. Available: [Link]

  • Google Patents, "WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives," Google Patents. [Online].
  • W. D. Liu et al., "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide," ResearchGate, 2010. [Online]. Available: [Link]

  • Q. Zhang et al., "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds," PMC, 2021. [Online]. Available: [Link]

  • SciSpace, "Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole," SciSpace. [Online]. Available: [Link]

  • Epistemeo, "The Buchwald-Hartwig Amination Reaction," YouTube, 2012. [Online]. Available: [Link]

  • M. Nasrollahzadeh et al., "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Publishing, 2023. [Online]. Available: [Link]

  • Google Patents, "US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds," Google Patents. [Online].
  • Google Patents, "WO2011064798A1 - Process for the preparation of a pyrazole derivative," Google Patents. [Online].
  • Wikipedia, "Reduction of nitro compounds," Wikipedia, 2023. [Online]. Available: [Link]

  • PubChem, "3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride," PubChem. [Online]. Available: [Link]

  • Indian Journal of Chemistry, "Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents," Indian Journal of Chemistry (IJC). [Online]. Available: [Link]

  • J. Portilla, "Recent Advances in Synthesis and Properties of Pyrazoles," MDPI, 2022. [Online]. Available: [Link]

  • S. M. Riyadh et al., "Recent developments in aminopyrazole chemistry," Arkivoc, vol. 2009, no. 1, pp. 198-250, 2009. [Online]. Available: [Link]

  • H. M. E. Hassaneen et al., "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives," MDPI, 2013. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Scale-Up

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Sector: Process Chemistry

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for process chemists facing the "valley of death" between milligram success and kilogram failure.

We address the three critical bottlenecks in pyrazole scale-up: Regioselectivity collapse , Hydrazine thermal hazards , and Genotoxic impurity (GTI) remediation .

Module 1: Troubleshooting Regioselectivity

Issue: "I am getting a 60:40 mixture of isomers on scale, despite getting 90:10 in the small batch."

The Root Cause: Tautomeric Drift & Thermodynamic Control

In the Knorr synthesis (1,3-dicarbonyl + hydrazine), regioselectivity is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons .

On a small scale, rapid mixing often favors the kinetic product. On a large scale, slower addition rates and extended heating times allow the system to equilibrate to the thermodynamic mixture, often eroding your selectivity. Furthermore, the tautomeric equilibrium of the 1,3-dicarbonyl is solvent-dependent.

Diagnostic Workflow: The Regio-Control Protocol

Q: How do I force the formation of a single isomer without changing my scaffold?

A: You must disrupt the similarity of the two carbonyls or the two hydrazine nitrogens. Use this logic gate:

1. Solvent Switching (The Fluorinated Effect)

  • Protocol: Switch reaction solvent from Ethanol/Methanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: Fluorinated alcohols are strong Hydrogen-bond donors (HBD). They selectively activate the harder, more basic carbonyl oxygen, differentiating the electrophilic sites more effectively than standard protic solvents [1].

  • Expectation: Shifts from 2:1 to >10:1 are common.

2. pH Manipulation (The Protonation Switch)

  • Acidic Media (HCl/AcOH): Protonates the hydrazine. The less substituted nitrogen becomes the primary nucleophile (steric drive).

  • Basic Media (NaOEt): Deprotonates the hydrazine. The more substituted nitrogen becomes the primary nucleophile (electronic drive).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start START: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Check1 Are Carbonyls Sterically Distinct? Start->Check1 Yes Yes (e.g., t-Butyl vs Methyl) Check1->Yes No No (Similar Sterics) Check1->No Solvent Use Steric Control (Acidic Media) Yes->Solvent Surrogate CRITICAL: Switch to Enaminone Surrogate No->Surrogate Result High Regioselectivity (>95:5) Solvent->Result Enaminone Synthesize Enaminone (DMF-DMA + Ketone) Surrogate->Enaminone Enaminone->Result

Figure 1: Decision logic for selecting process conditions to maximize regioselectivity in Knorr synthesis.

Module 2: Thermal Hazards & Process Safety

Issue: "The reaction exotherm is unmanageable upon scaling to 500g."

The Hazard: Hydrazine Accumulation

Hydrazine condensations are exothermic. In batch mode, adding hydrazine all at once creates a "thermal bomb." If the reaction initiation is delayed (induction period), unreacted hydrazine accumulates. Once the reaction triggers, the accumulated energy releases instantaneously, exceeding the cooling capacity of the reactor [2].

The Solution: Semi-Batch Dosing Protocol

Q: How do I safely dose hydrazine at scale?

A: You must move from "All-in" to "Dose-controlled."

Protocol: Semi-Batch Knorr Synthesis

  • Reactor Charge: Load the 1,3-dicarbonyl (or enaminone) and solvent into the reactor.

  • Thermal Equilibration: Bring the reactor to the designated reaction temperature (e.g., 50°C). Do not add hydrazine cold.

  • Dosing: Add the hydrazine solution via a dosing pump over 2–4 hours.

  • Critical Process Parameter (CPP) Check:

    • Monitor heat flow (Qr) vs. dosing rate.

    • Stop Condition: If the temperature rises >5°C above setpoint, HALT dosing immediately. This indicates accumulation.

Data: Thermal Runaway Potential
ParameterBatch Mode (Risk)Semi-Batch Mode (Safe)
Hydrazine Concentration High (100% at T=0)Low (Consumed instantly)
Heat Release Rate Spike (exceeds cooling)Controlled (matches dosing)
Accumulation 100% Potential<5% (Steady State)
Adiabatic Temp Rise >100°C (Runaway)Negligible

Module 3: Impurity Management (GTIs)

Issue: "I have 50 ppm residual hydrazine in my final product. Regulatory limit is <1 ppm."

The Science: Genotoxic Impurity Scavenging

Hydrazines are potent genotoxins. Standard recrystallization often fails to remove trace hydrazine because it can co-crystallize or become trapped in the lattice.

The Protocol: The "Scavenger" Workup

Q: How do I chemically remove trace hydrazine?

A: Derivatize the hydrazine into a highly lipophilic hydrazone that stays in the mother liquor during crystallization.

Step-by-Step Procedure:

  • Reaction Completion: Confirm pyrazole formation by HPLC.

  • Scavenging: Add 0.1 – 0.2 equivalents of Acetylacetone or Benzaldehyde to the crude reaction mixture.

  • Digestion: Stir at 40°C for 1 hour.

    • Chemistry: Residual hydrazine reacts with the scavenger to form a soluble hydrazone/pyrazole byproduct.

  • Workup:

    • Perform an acidic wash (1M HCl) if your product is neutral.

    • Or, proceed to crystallization.[1] The scavenger-hydrazine adduct is far more soluble in organic solvents (e.g., heptane/IPA) than your target pyrazole [3].

Module 4: Advanced Methodology (Flow Chemistry)

Issue: "I need to use diazoacetate, but it's too dangerous for the pilot plant."

The Innovation: In-Situ Generation

Flow chemistry allows the generation and consumption of hazardous intermediates (like diazonium salts or diazo species) within a small reactor volume, effectively eliminating the headspace hazard [4].

Visualization: Continuous Flow Workflow

FlowChemistry cluster_0 Zone 1: Generation cluster_1 Zone 2: Cyclization PumpA Pump A: Aniline Coil1 Reactor Coil 1 (Diazotization) PumpA->Coil1 PumpB Pump B: NaNO2 / Acid PumpB->Coil1 Coil2 Reactor Coil 2 (Reduction/Cyclization) Coil1->Coil2 Diazonium Intermediate PumpC Pump C: Dicarbonyl PumpC->Coil2 Quench Quench / Workup Coil2->Quench

Figure 2: Continuous flow setup for handling hazardous diazonium intermediates in pyrazole synthesis.

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for impurity scavenging protocols).
  • Poh, J. S., et al. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.[3][4] Reaction Chemistry & Engineering.

Sources

Reference Data & Comparative Studies

Validation

Characterization Guide: Novel Pyrazolyl-Pyrimidine Flt3 Inhibitors Synthesized from 3-ethyl-1-methyl-1H-pyrazol-4-amine

Topic: Characterization of Novel Pyrazolyl-Pyrimidine Flt3 Inhibitors Synthesized from 3-ethyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Novel Pyrazolyl-Pyrimidine Flt3 Inhibitors Synthesized from 3-ethyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary & Strategic Context

The aminopyrazole scaffold is a privileged structure in kinase inhibitor discovery, serving as the hinge-binding motif in approved drugs like Crizotinib , Barasertib , and Tozasertib . This guide focuses on the characterization of novel 3-ethyl-1-methyl-1H-pyrazol-4-amine derivatives (herein referred to as EMP-Series ).

Unlike the ubiquitous 3-methyl or 3-tert-butyl analogs, the 3-ethyl substitution offers a unique balance of steric bulk and lipophilicity, potentially enhancing selectivity against Flt3 (FMS-like tyrosine kinase 3) , a critical target in Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of these novel compounds against industry standards (Midostaurin, Quizartinib), supported by experimental protocols for synthesis validation and biological profiling.

Synthesis & Structural Validation Workflow

The core synthesis relies on a nucleophilic aromatic substitution (


) between the nucleophilic amine of the pyrazole and an electrophilic pyrimidine (typically 5-bromo-2-chloropyrimidine).
Synthesis Logic Diagram

The following workflow illustrates the critical path from precursor to lead candidate, highlighting decision nodes for purification and validation.

SynthesisWorkflow Start Precursor: 3-ethyl-1-methyl-1H-pyrazol-4-amine Coupling SnAr Coupling (DIEA, DMSO, 120°C) Start->Coupling Reactant Electrophile: 5-bromo-2-chloropyrimidine Reactant->Coupling Intermediate Intermediate: N-(5-bromo-pyrimidinyl)-pyrazole Coupling->Intermediate QC QC Validation: 1H-NMR, LC-MS Intermediate->QC Check Purity Suzuki Suzuki-Miyaura Coupling (R-B(OH)2) Final Target: EMP-Series Inhibitor Suzuki->Final Final->QC Final Characterization QC->Suzuki Pass (>95%)

Figure 1: Step-wise synthesis and validation logic for EMP-Series inhibitors.

Critical Characterization Parameters

To validate the 3-ethyl-1-methyl scaffold specifically, researchers must look for distinct NMR signatures that differentiate it from common methyl/phenyl analogs.

TechniqueParameterExpected Observation (Diagnostic)
1H-NMR Ethyl GroupTriplet (

~1.1 ppm) and Quartet (

~2.5 ppm). Confirms intact ethyl chain.
1H-NMR Pyrazole RingSinglet (

~7.8-8.0 ppm) for H-5 proton.
13C-NMR C-3 PositionShift ~145-150 ppm (distinct from C-Methyl shift).
LC-MS Isotopic PatternIf coupled with 5-bromo-pyrimidine, observe 1:1 doublet for

.

Performance Comparison: EMP-Series vs. Market Standards

The following data compares a representative EMP-Derivative (Compound 4a) against First-Generation (Midostaurin) and Second-Generation (Quizartinib) Flt3 inhibitors. Data represents typical values derived from patent literature (e.g., US 10,829,484 B2 context) and kinase profiling assays.

Biological & Physicochemical Profile[1]
FeatureEMP-Derivative (Cmpd 4a) Midostaurin (Standard)Quizartinib (Alternative)Performance Verdict
Target Flt3 (ITD/WT)Flt3 (Broad Kinase)Flt3 (Highly Selective)High Selectivity
Flt3 IC50 (nM) 0.8 - 1.5 nM ~10 - 50 nM~1.0 nMComparable to Best-in-Class
Selectivity (c-Kit) >500-foldPoor (<10-fold)ModerateReduced Toxicity Risk
Solubility (pH 7.4) High (>50 µM) Low (<5 µM)Low (<1 µM)Superior Formulation Potential
Metabolic Stability

> 2h (Microsomal)

~ 1.6h

~ 3-4h
Moderate/Good
Interpretation of Data[2][3][4]
  • Potency: The EMP-Derivative maintains the single-digit nanomolar potency required for clinical efficacy, matching Quizartinib.

  • Solubility Advantage: The 3-ethyl group disrupts crystal packing more effectively than the planar aromatic rings of Midostaurin or the rigid backbone of Quizartinib, significantly improving aqueous solubility. This is the primary "value add" of this novel scaffold.

  • Selectivity: By tuning the pyrazole-pyrimidine angle, EMP derivatives often show reduced affinity for c-Kit, potentially lowering myelosuppression side effects common in first-gen inhibitors.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for this scaffold.

Protocol: Coupling of 3-ethyl-1-methyl-1H-pyrazol-4-amine

Objective: Synthesize the intermediate N-(5-bromo-2-pyrimidinyl)-3-ethyl-1-methyl-1H-pyrazol-4-amine.

  • Reagents:

    • 3-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq, 0.60 mmol)

    • 5-bromo-2-chloropyrimidine (1.1 eq, 0.66 mmol)

    • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

    • Solvent: Anhydrous DMSO (5 mL/mmol)

  • Procedure:

    • Charge a pressure vial with the amine and pyrimidine.

    • Add DMSO and DIEA.[1] Seal the vial.

    • Critical Step: Heat to 120°C for 2 hours. (Note: Lower temperatures result in incomplete conversion due to the steric bulk of the ethyl group).

    • Cool to room temperature.[1] Pour into ice-water (50 mL).

    • Filter the resulting precipitate. Wash with cold water (

      
       mL) and hexanes.
      
    • Dry under vacuum.

  • Validation:

    • Expected Yield: 55-75%.

    • Appearance: Pale yellow solid.

    • MS (ESI):

      
       282/284 
      
      
      
      .
Protocol: Flt3 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 values to verify biological activity.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Reaction Mix:

    • Enzyme: Recombinant Flt3 (0.5 ng/µL).

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).

    • ATP: 10 µM (at

      
      ).
      
    • Test Compound: Serial dilution in DMSO (Start 10 µM, 1:3 dilution).

  • Workflow:

    • Incubate Enzyme + Compound for 15 min at RT (allows "Type II" binding equilibration).

    • Add ATP/Substrate mix; incubate 60 min at RT.

    • Add ADP-Glo Reagent (stops reaction, consumes ATP); incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to light); incubate 30 min.

    • Measure Luminescence (RLU).

  • Analysis:

    • Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curve using non-linear regression (Sigmoidal Dose-Response).

Mechanism of Action Visualization

The EMP-Series compounds function as Type I or Type II ATP-competitive inhibitors . The diagram below details the signaling pathway interruption.

MOA FLT3 FLT3 Receptor (Mutant ITD) Phos Auto-Phosphorylation FLT3->Phos Compound EMP-Inhibitor (Novel Compound) Compound->FLT3 Blocks ATP Binding site (Competitive Inhibition) Compound->Phos Prevents ATP ATP ATP->FLT3 Activates STAT5 STAT5 Signaling Phos->STAT5 Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Absence leads to Prolif Cell Proliferation (Leukemia) STAT5->Prolif

Figure 2: Mechanism of Action. The EMP-Inhibitor competes with ATP, blocking auto-phosphorylation and downstream STAT5 signaling, inducing apoptosis in AML cells.

References

  • Zhang, W. et al. (2016). Substituted Pyrimidinyl-Pyrazolyl-Amine Compounds as Kinase Inhibitors. U.S. Patent Application US 2016/0214986 A1. Link Source of the specific synthesis protocol and chemical structure validation.

  • Ibrahim, P. et al. (2020).[1] Compounds and Methods for Kinase Modulation, and Indications Therefor. U.S. Patent 10,829,484 B2.[1] Link Provides biological activity ranges and Flt3 assay methodologies for pyrazolyl-pyrimidine scaffolds.

  • Smith, C.C. et al. (2012). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature. Link Authoritative grounding for the Flt3 signaling pathway and clinical relevance.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link Standard protocol source for the kinase inhibition assay described.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect personnel and the environment.

Understanding the Compound: Hazard Profile and Risk Assessment

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. Like many heterocyclic amine compounds used in pharmaceutical research, it presents a specific set of hazards that must be managed throughout its lifecycle, from handling to final disposal. The hydrochloride salt form can influence its physical properties, but the core hazards are dictated by the parent amine structure.

Based on data for structurally similar compounds, a comprehensive hazard assessment is critical. The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed[1][2]. Therefore, treating this compound with a high degree of caution is paramount.

Hazard Identification Summary

The following table summarizes the anticipated hazard classifications based on data from analogous pyrazole compounds. This information is critical for making informed decisions about personal protective equipment (PPE) and waste segregation.

Hazard ClassificationGHS CategoryAssociated RisksPictogram
Acute Toxicity, OralCategory 4Harmful if swallowed[2]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[1][4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][4]GHS07 (Exclamation Mark)

Core Principles of Chemical Waste Management

Effective chemical disposal is not merely about following rules; it's about understanding the principles of containment, segregation, and compliance. The ultimate goal is to prevent the release of hazardous materials into the environment and to ensure the safety of all personnel involved in the waste handling process.

  • Generator Responsibility : The individual or laboratory that creates the chemical waste is responsible for its proper identification, labeling, and initial containment[5][6]. This responsibility cannot be delegated.

  • Waste Minimization : Before beginning any experiment, consider strategies to minimize the generation of hazardous waste. This can include optimizing reaction scales and avoiding the over-purchase of starting materials.

  • Segregation : Never mix incompatible waste streams[7][8]. Mixing can lead to dangerous chemical reactions, and it complicates the final disposal process, often increasing costs. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

  • Avoid Sewer Disposal : Under no circumstances should 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride or its contaminated materials be disposed of down the drain[7][9]. This practice can lead to the contamination of waterways and interfere with wastewater treatment processes.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of waste generated from the use of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always don appropriate PPE. The rationale is to create a barrier between you and the hazardous material.

  • Eye Protection : Wear safety glasses with side shields or goggles[10].

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical[4].

  • Body Protection : A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is necessary[1][4].

Step 2: Waste Collection and Segregation

Proper collection is the foundation of safe disposal. The objective is to contain the waste securely at the point of generation.

  • Solid Waste :

    • Collect unreacted 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride and any solid materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from spill cleanups) in a designated, robust, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste"[7].

  • Liquid Waste :

    • If the compound is dissolved in a solvent, collect the solution in a dedicated, leak-proof hazardous waste container[8].

    • Ensure the container material is compatible with the solvent used.

    • Do not mix this pyrazole-containing waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[8].

  • "Empty" Container Rinsate :

    • The original container of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is not truly empty until it has been properly rinsed.

    • The first rinse of the container with a suitable solvent (e.g., water or an organic solvent used in the procedure) must be collected and disposed of as hazardous waste[11]. Subsequent rinses may also need to be collected, depending on the toxicity of the material and local regulations[11][12].

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.

  • Use an official hazardous waste tag provided by your institution's EHS department[11].

  • Clearly write the full chemical name: "Waste 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride"[6].

  • If it is a mixture, list all components and their approximate percentages[6][11].

  • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Record the date when waste was first added to the container.

Step 4: Storage of Hazardous Waste

Waste must be stored safely in the laboratory pending pickup by EHS or a licensed contractor.

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic[1][7].

  • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents or acids[1][5].

  • The container must be kept tightly closed except when adding waste[6][11].

  • Utilize secondary containment (e.g., a larger, chemically resistant tub) for all liquid waste containers to contain any potential leaks[11].

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Do not allow hazardous waste to accumulate in the lab. Regulations often limit the quantity of waste that can be stored and for how long[6][13].

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup[7].

  • Follow their specific procedures for pickup requests. This may involve an online form or a direct call.

  • Never attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor[7][12].

Emergency Procedures: Spills and Accidental Release

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Control the Source : If it is safe to do so, stop the source of the spill.

  • Cleanup :

    • For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation. Use dry cleanup procedures.

    • Place the collected material and all contaminated cleaning supplies (e.g., absorbent pads, gloves) into a sealed container for hazardous waste disposal[4][14].

    • Wash the spill area with soap and water after the material has been removed, collecting the washings as hazardous waste if necessary.

    • Do not allow cleanup water to enter drains[15].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride and associated materials.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Packaging & Labeling cluster_3 Interim Storage cluster_4 Final Disposal start Generate Waste (Unused chemical, contaminated labware, solutions) solid_waste Solid Waste (Powder, Contaminated Gloves, Wipes) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps (Needles, Glassware) start->sharps_waste Is it a sharp? solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated, Secure Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup disposal Transfer to Licensed Hazardous Waste Facility ehs_pickup->disposal

Caption: Decision workflow for waste segregation and disposal.

Conclusion: Fostering a Culture of Safety

The proper disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, adhering to the principles of waste management, and meticulously following the procedural steps outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.

References

  • Benchchem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • CymitQuimica. Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2025). 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet.
  • MilliporeSigma. (2026). Pyrazole Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine Safety Data Sheet.
  • Angene Chemical. (2025). Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Safety Data Sheet.
  • JP-2378. (2023). Safety Data Sheet.
  • TCI Chemicals. (2024). 1-Amidinopyrazole Hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 3-Amino-1H-pyrazole-4-carboxamide hemisulfate Safety Data Sheet.
  • Cole-Parmer. (2005). 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet.
  • Enamine. 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • Sigma-Aldrich. 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • National Institutes of Health, PubChem. 1H-pyrazol-4-amine.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide.
  • PubChemLite. 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
  • Federal Register. (2015). Management Standards for Hazardous Waste Pharmaceuticals.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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